molecular formula C29H34N2O2 B14923549 N-{4'-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide

N-{4'-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B14923549
M. Wt: 442.6 g/mol
InChI Key: AZWJTTGOOURZBT-UHFFFAOYSA-N
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Description

N-{4’-[(bicyclo[410]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide involves multiple steps, including the formation of the bicyclo[4.1.0]heptane core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control, inert atmosphere, and pH adjustment.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various functionalized derivatives.

Scientific Research Applications

N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide include other bicyclic compounds with similar structural features, such as:

  • Bicyclo[4.1.0]heptane derivatives
  • Bicyclo[4.1.0]nonane derivatives
  • Bicyclo[3.1.0]hexane derivatives

Uniqueness

The uniqueness of N-{4’-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[4-[4-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]-7-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C29H34N2O2/c1-29(24-8-4-5-9-25(24)29)28(33)31-21-16-12-19(13-17-21)18-10-14-20(15-11-18)30-27(32)26-22-6-2-3-7-23(22)26/h10-17,22-26H,2-9H2,1H3,(H,30,32)(H,31,33)

InChI Key

AZWJTTGOOURZBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CCCC2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5C6C5CCCC6

Origin of Product

United States

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